molecular formula C6H12O6 B15296155 1,5-Anhydro D-Fructose 2-Hydrate

1,5-Anhydro D-Fructose 2-Hydrate

Cat. No.: B15296155
M. Wt: 180.16 g/mol
InChI Key: XFOMARSOADLZQX-WDCZJNDASA-N
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Description

1,5-Anhydro D-Fructose 2-Hydrate is a bioactive monosaccharide that is produced through the degradation of glycogen, starch, and maltosaccharides.

Mechanism of Action

Comparison with Similar Compounds

1,5-Anhydro D-Fructose 2-Hydrate is unique compared to other similar compounds due to its wide range of bioactive properties and applications. Similar compounds include:

These compounds share some biological activities but differ in their specific applications and mechanisms of action.

Biological Activity

1,5-Anhydro-D-fructose (1,5-AF) is a bioactive monosaccharide that has garnered attention for its diverse biological activities. This article delves into the compound's effects on various physiological processes, particularly focusing on its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, as well as its potential implications in aging and metabolic regulation.

1,5-AF is produced through the degradation of starch and glycogen and is found in mammalian tissues such as rat liver. It is metabolized in vivo to 1,5-anhydro-D-glucitol (1,5-AG), which has been implicated in glucose homeostasis and diabetes management . The compound's unique structure allows it to exist in various tautomeric forms, enhancing its reactivity and potential biological roles .

Antioxidant Effects

1,5-AF exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals such as DPPH radicals and inhibit the formation of hydrogen peroxide and superoxide anions . This activity suggests a protective role against oxidative stress-related cellular damage.

Anti-Inflammatory Properties

Research shows that 1,5-AF can inhibit pro-inflammatory cytokines like TNF-α and suppress microglial activation in models of hypertension-induced brain inflammation . This suggests its potential utility in managing neuroinflammatory conditions.

Antimicrobial Activity

1,5-AF has demonstrated antimicrobial properties against various pathogens. It inhibits the growth of gram-positive bacteria and microbial biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight its potential as a natural antibiotic.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 1,5-AF, particularly concerning aging-associated brain diseases. In various animal models, including those simulating acute ischemic stroke and senescence-accelerated mice, administration of 1,5-AF resulted in:

  • Reduction in Cerebral Infarct Volume : In acute ischemic stroke models, intraperitoneal injection of 1,5-AF significantly decreased infarct size and neurological deficits .
  • Improved Cognitive Function : Oral administration improved motor cognitive function in aging mice by activating the AMPK pathway and upregulating neuroprotective factors such as PGC-1α and BDNF .

Mechanistic Insights

The activation of AMP-activated protein kinase (AMPK) by 1,5-AF is a critical mechanism underlying many of its biological effects. AMPK activation leads to enhanced mitochondrial biogenesis and improved cellular energy metabolism . This pathway is particularly relevant in the context of neuroprotection and metabolic regulation.

Animal Model Studies

  • Acute Ischemic Stroke Model : Rats treated with 1,5-AF showed reduced mortality rates and improved survival compared to control groups after induced ischemia.
  • Hypertension-Induced Brain Damage : In stroke-prone spontaneously hypertensive rats (SHRSPs), oral administration of 1,5-AF led to lower blood pressure and prolonged survival rates .
Study TypeFindings
Acute Ischemic StrokeReduced infarct volume; improved neurological outcomes
Hypertension ModelDecreased blood pressure; increased survival
Aging ModelEnhanced cognitive function; activated AMPK/PGC-1α pathway

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(4S,5S,6R)-6-(hydroxymethyl)oxane-3,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-3-4(8)5(9)6(10,11)2-12-3/h3-5,7-11H,1-2H2/t3-,4-,5+/m1/s1

InChI Key

XFOMARSOADLZQX-WDCZJNDASA-N

Isomeric SMILES

C1C([C@H]([C@@H]([C@H](O1)CO)O)O)(O)O

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)(O)O

Origin of Product

United States

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